2-amino-N-(3-morpholin-4-ylpropyl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17/h1-2,4-5H,3,6-11,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWTQOZWOIFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367966 | |
| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13666-71-2 | |
| Record name | 2-Amino-N-[3-(morpholin-4-yl)propyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Isatoic Anhydride with 3-Morpholin-4-ylpropylamine
The most direct pathway involves the condensation of isatoic anhydride with 3-morpholin-4-ylpropylamine under refluxing conditions. This method mirrors the synthesis of 2-amino-N-propylbenzamide reported by Rodríguez et al., where isatoic anhydride reacts with primary amines to yield 2-aminobenzamide derivatives.
Procedure :
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Isatoic anhydride (1.23 mmol) is combined with 3-morpholin-4-ylpropylamine (1.5 equiv) in anhydrous tetrahydrofuran (THF).
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The mixture is stirred under reflux (66–70°C) for 6–8 hours under nitrogen atmosphere.
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The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure.
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The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-amino-N-(3-morpholin-4-ylpropyl)benzamide as a white solid.
Key Considerations :
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Solvent : THF is preferred over ethanol (used in analogous syntheses) due to the higher solubility of the morpholine-containing amine.
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Yield : Based on similar reactions, the expected yield ranges from 68% to 80%.
Alternative Pathway via Chloroformate Activation
Formation of a Phenoxycarbonylamino Intermediate
A patent by the European Patent Office describes a two-step method for synthesizing ureido-benzamides, which can be adapted for the target compound. This route employs phenyl chloroformate to activate the amine group for subsequent nucleophilic substitution.
Step 1: Synthesis of 2-Phenoxycarbonylamino-N-(3-morpholin-4-ylpropyl)benzamide
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2-Aminobenzamide (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base.
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Phenyl chloroformate (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 2 hours at room temperature.
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The intermediate is isolated via aqueous workup (washing with 1M HCl and brine) and dried over sodium sulfate.
Step 2: Amine Substitution
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The phenoxycarbonylamino intermediate is reacted with 3-morpholin-4-ylpropylamine (1.5 equiv) in DCM at 40°C for 12 hours.
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The product is purified via flash chromatography (dichloromethane/methanol 9:1) to remove unreacted reagents.
Advantages :
-
This method avoids the use of reflux conditions, potentially improving scalability.
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The patent reports yields exceeding 70% for analogous ureido-benzamides.
Industrial-Scale Production Considerations
Optimization for Batch Reactors
For large-scale synthesis, continuous flow reactors may enhance efficiency. Key parameters include:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 70–80°C | Balances reaction rate and decomposition risks |
| Solvent | Toluene | Higher boiling point than THF; easier separation |
| Catalyst | None required | Avoids costly metal catalysts |
| Purification | Crystallization | Reduces reliance on column chromatography for cost-effectiveness |
Waste Management
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Byproducts : Morpholine derivatives and unreacted phenyl chloroformate require neutralization with dilute acetic acid before disposal.
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Solvent Recovery : Toluene and DCM can be distilled and reused, aligning with green chemistry principles.
Comparative Analysis of Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Isatoic Anhydride Route | 68–80 | ≥95 | Sensitivity to moisture in THF |
| Chloroformate Route | 70–75 | ≥90 | Requires handling toxic phenyl chloroformate |
Scalability
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The isatoic anhydride route is more suitable for small-scale research due to its simplicity.
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The chloroformate method offers better control for industrial batches but necessitates stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-morpholin-4-ylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the benzamide and morpholine groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Pharmacology and Biochemistry
- Biological Activity : Research indicates that 2-amino-N-(3-morpholin-4-ylpropyl)benzamide exhibits significant biological activity. It has been studied for its effects on various cellular signaling pathways, particularly those involving phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPK), which are crucial for processes such as cell growth, survival, and differentiation.
- Modulation of Rho Family GTPases : This compound has shown the ability to modulate the activity of Rho family GTPases, which are essential for regulating cytoskeletal dynamics and cell signaling. Such modulation can impact cellular morphology and motility, making it a candidate for further investigation in cancer biology and developmental studies.
- Protein Interaction Studies : Interaction studies have demonstrated that this compound can form complexes with proteins involved in critical signaling pathways. For instance, it influences the phosphorylation status of SRC, a protein that plays a vital role in cell proliferation and survival.
Potential Therapeutic Applications
- Cancer Research : Given its influence on key signaling pathways and protein interactions, this compound may have potential applications in cancer therapy. Its ability to modulate pathways associated with cell proliferation suggests that it could be developed as a therapeutic agent targeting specific types of cancer.
- Neuropharmacology : The structural characteristics of this compound may also lend themselves to exploration in neuropharmacology, particularly regarding neuroprotective effects or modulation of neurotransmitter systems due to the presence of the morpholine moiety.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-N-(3-morpholin-4-ylpropyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural and Substituent Variations
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Morpholine vs. ~2.5 estimated for the morpholine derivative) and target interactions .
- Substituent Position: The 4-chloro-3-nitro analog replaces the 2-amino group with electron-withdrawing substituents, likely reducing basicity and increasing lipophilicity.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Polar Surface Area (PSA) : The morpholine-containing parent compound and its imidazole analog exhibit higher PSA values (~75–76 Ų) compared to the cyclopropylmethyl derivative (~55 Ų), suggesting better solubility in polar solvents.
- Lipophilicity : The imidazole analog (LogP 2.83) is more lipophilic than the morpholine derivative, which may influence membrane permeability.
Biological Activity
2-amino-N-(3-morpholin-4-ylpropyl)benzamide, also known as SC-293738, is a small organic compound with significant potential in biological research and therapeutic applications. Its structure includes an amine group, a morpholine ring, and a benzamide backbone, which contribute to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C14H21N3O2
- Molecular Weight : 263.34 g/mol
- Structural Features :
- Amine group
- Morpholine ring
- Benzamide structure
Research indicates that this compound interacts with several key signaling pathways:
- Phosphatidylinositol 3-Kinase (PI3K) Pathway : This pathway is crucial for cellular processes such as growth and survival. The compound has been shown to influence the phosphorylation status of proteins involved in this pathway, including SRC, which is vital for cell proliferation and survival.
- Mitogen-Activated Protein Kinases (MAPK) : Involvement in MAPK signaling suggests potential effects on cellular differentiation and stress responses.
- Rho Family GTPases : The compound modulates the activity of these GTPases, which are essential for cytoskeletal dynamics and cell signaling.
Biological Activities
The biological activities of this compound include:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by modulating key signaling pathways involved in tumor progression. For instance, its interaction with Bcl-3 has been linked to reduced metastasis in breast cancer models .
- MicroRNA Inhibition : Similar compounds have been developed as inhibitors of oncogenic microRNAs, such as miR-21, indicating a potential avenue for cancer therapy .
Case Studies and Research Findings
Potential Applications
The unique pharmacological properties of this compound position it as a candidate for various therapeutic applications:
- Cancer Therapy : Due to its ability to modulate critical signaling pathways associated with tumor growth and metastasis.
- Neurodegenerative Disorders : Given its influence on cellular signaling, further research could explore its effects on neuroinflammation and related conditions.
- Targeted Drug Development : The compound's interaction with specific proteins makes it a candidate for developing targeted therapies against various diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N-(3-morpholin-4-ylpropyl)benzamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions. For example:
- Step 1 : Condensation of 2-aminobenzoic acid derivatives with 3-morpholin-4-ylpropylamine under reflux conditions using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile or DMF.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization.
- Characterization : Key intermediates are validated using HPLC (retention time analysis) and HR-MS (EI+) to confirm molecular ion peaks .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- Spectroscopy :
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1100 cm⁻¹ (morpholine C-O-C).
- 1H NMR : Distinct signals for the morpholine ring protons (δ 3.5–3.7 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm).
- Chromatography : HPLC purity >98% (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. What strategies are employed to optimize the synthetic yield of this compound under varying reaction conditions?
- Methodology :
- Reagent Screening : Testing coupling agents (e.g., HBTU vs. EDCI) and solvents (DMF vs. acetonitrile) to enhance amide bond formation efficiency.
- Temperature Control : Reflux vs. microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side products.
- Kinetic Analysis : Monitoring reaction progress via TLC or in situ FTIR to identify optimal reaction times .
Q. How does the morpholine moiety influence the compound’s physicochemical properties and bioactivity?
- Methodology :
- LogP Analysis : Computational tools (e.g., ACD/Labs Percepta) predict increased hydrophilicity due to the morpholine ring, enhancing solubility.
- Biological Assays : Testing against bacterial enzymes (e.g., acetyl-CoA carboxylase) to assess inhibition potency, with IC50 values compared to non-morpholine analogs.
- Molecular Dynamics : Simulations to study morpholine’s role in target binding (e.g., hydrogen bonding with active-site residues) .
Q. What analytical challenges arise in detecting degradation products of this compound, and how are they resolved?
- Methodology :
- Stress Testing : Exposing the compound to heat, light, and acidic/basic conditions.
- LC-MS/MS : Identification of degradation products (e.g., hydrolyzed amide bonds or oxidized morpholine rings) using high-resolution mass spectrometry.
- Stability-Indicating Methods : Validated HPLC protocols with peak purity analysis to distinguish degradation peaks from impurities .
Q. How is X-ray crystallography utilized to resolve the 3D structure of this compound?
- Methodology :
- Crystal Growth : Slow evaporation of a saturated DMSO/water solution at 4°C.
- Data Collection : Using a synchrotron source (λ = 0.98 Å) for high-resolution diffraction.
- Refinement : SHELXL software for structure solution, with R-factor < 0.05 and validation via PLATON .
Contradictory Data Analysis
Q. How are discrepancies in reported biological activities of this compound addressed?
- Methodology :
- Meta-Analysis : Comparing published IC50 values across studies (e.g., enzyme vs. cell-based assays).
- Dose-Response Validation : Repeating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Structural Analog Testing : Synthesizing derivatives to isolate the morpholine group’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
